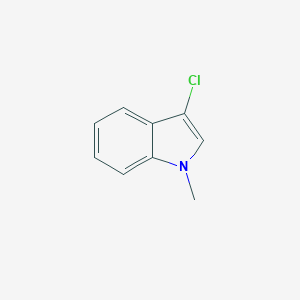

3-Chloro-1-methyl-1H-indole

Descripción general

Descripción

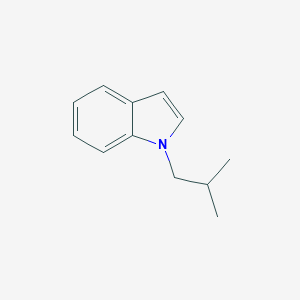

3-Chloro-1-methyl-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and are important types of molecules and natural products .

Synthesis Analysis

Indole derivatives can be synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

Indole is a heterocyclic organic compound that consists of a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole derivatives can react with various compounds to form new structures. For example, the reaction of an indole derivative in the presence of SnCl2 and NaOAc in THF provided a compound in a good yield .Physical And Chemical Properties Analysis

Indole derivatives have various physical and chemical properties. For example, 3-Methyl-1H-indole has a solubility in water of 0.45 g/L, a melting point of 95 - 97°C, a boiling point of 265°C, and a density of 1.003 g/cm3 at 99.6°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Derivatives : 3-Chloro-1-methyl-1H-indole derivatives, such as 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, have been synthesized for their potential biological activities, like anti-tumor and anti-inflammatory effects (Geetha et al., 2019).

- Photophysical Studies : Research on indole derivatives from β-brominated dehydroamino acids shows potential as fluorescent probes, highlighting their applications in photophysical studies (Pereira et al., 2010).

- Antioxidant Properties : Certain indole derivatives have been synthesized and evaluated for antioxidant activity, demonstrating potential therapeutic applications (Gopi & Dhanaraju, 2020).

Applications in Material Sciences and Chemistry

- Corrosion Inhibition : 3-amino alkylated indoles, related to this compound, have been studied as corrosion inhibitors for mild steel in acidic conditions, displaying potential in material protection (Verma et al., 2016).

- Metal Ion Adsorption : Indole derivatives have been investigated for their role in the adsorption mechanism of metal ions, demonstrating potential in environmental remediation (Pourjavid et al., 2018).

Biological and Environmental Applications

- Microbial Degradation : Studies on the microbial degradation of indole and its derivatives, including chloroindoles, focus on understanding their breakdown in the environment, significant for pollution control (Arora, Sharma, & Bae, 2015).

- Antitrypanosomal Activity : Certain indole derivatives have exhibited biological activity as antitrypanosomal agents, indicating potential applications in treating parasitic diseases (Riedl et al., 2006).

Mecanismo De Acción

Target of Action

3-Chloro-1-methyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can inhibit certain proteins, as seen with the substitution of indole at the c5 position playing an important role in sir 2 protein inhibition .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound could potentially influence pathways involving tryptophan or its derivatives.

Pharmacokinetics

The indole nucleus is known to be a biologically active pharmacophore, suggesting that it may have broad-spectrum biological activities .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For example, certain indole derivatives have been found to have inhibitory activity against influenza A .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Chloro-1-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antioxidant and immunomodulatory properties . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions. The exact nature of these interactions can vary, but they generally involve non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as protein kinases, which play crucial roles in cell proliferation, differentiation, and apoptosis . Additionally, this compound may alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The temporal effects of this compound in in vitro and in vivo studies may also depend on factors such as concentration, exposure time, and the specific cellular or tissue context.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant or anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cytotoxicity or organ damage . Threshold effects may also be observed, where a certain dosage level is required to elicit a significant biological response. It is essential to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing its adverse effects.

Propiedades

IUPAC Name |

3-chloro-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDMKGOOZUQYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460095 | |

| Record name | 1H-Indole, 3-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124589-41-9 | |

| Record name | 1H-Indole, 3-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

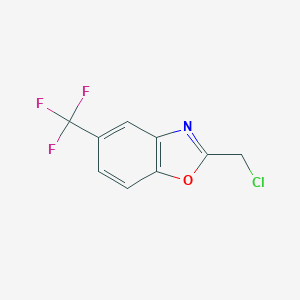

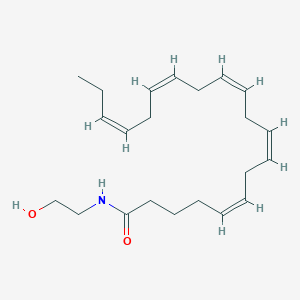

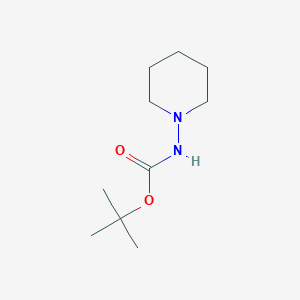

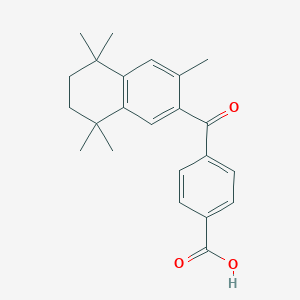

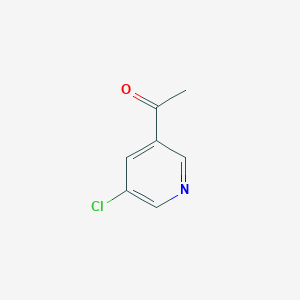

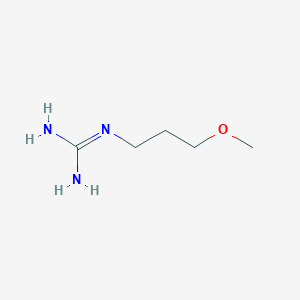

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)